molecular formula C18H21NO B12698179 Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- CAS No. 58495-06-0

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl-

Katalognummer: B12698179
CAS-Nummer: 58495-06-0
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: UEAATVNDBQUGIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- is an organic compound with a complex structure that includes a benzamide core substituted with a tert-butyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- typically involves the reaction of 3-(1,1-dimethylethyl)aniline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Benzamide, N-(3-(1,1-dimethylethyl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other substituted benzamides and aniline derivatives, such as:

  • Benzamide, N-(1,1-dimethylethyl)-
  • Benzamide, N-(3-chloro-4-methylphenyl)-
  • Benzamide, N-(4-methoxyphenyl)-

Uniqueness

The presence of the tert-butyl group and the methyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes .

Eigenschaften

CAS-Nummer

58495-06-0

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

N-(3-tert-butylphenyl)-2-methylbenzamide

InChI

InChI=1S/C18H21NO/c1-13-8-5-6-11-16(13)17(20)19-15-10-7-9-14(12-15)18(2,3)4/h5-12H,1-4H3,(H,19,20)

InChI-Schlüssel

UEAATVNDBQUGIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.